1'-Isobutyrylspiro[indoline-3,3'-pyrrolidin]-2-one
Description
Properties
Molecular Formula |
C15H18N2O2 |
|---|---|
Molecular Weight |
258.32 g/mol |
IUPAC Name |
1'-(2-methylpropanoyl)spiro[1H-indole-3,3'-pyrrolidine]-2-one |
InChI |
InChI=1S/C15H18N2O2/c1-10(2)13(18)17-8-7-15(9-17)11-5-3-4-6-12(11)16-14(15)19/h3-6,10H,7-9H2,1-2H3,(H,16,19) |
InChI Key |
BNYWZYRAPJKCKX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)N1CCC2(C1)C3=CC=CC=C3NC2=O |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
-
Generation of Azomethine Ylide :
Heating a mixture of sarcosine (or a substituted glycine ester) and an aldehyde (e.g., isobutyraldehyde) produces an azomethine ylide via decarboxylation. -
Cycloaddition with Oxindole Derivative :
The ylide reacts with a 3-phenacylideneoxindole, forming the spiro-pyrrolidinone core. For example:
Post-Cycloaddition Acylation
To introduce the isobutyryl group, the nitrogen in the pyrrolidine ring is acylated using isobutyryl chloride under basic conditions:
Yield : 70–85% (estimated from analogous reactions).
Multicomponent Cascade Reactions
Chen and Zhang’s methodology for synthesizing aziridines provides a template for multicomponent reactions (MCRs) applicable to spirocycles. A three-component cascade could involve:
-
Silyldichloromethane : Deprotonated to form a nucleophilic silyl species.
-
Arylnitrile : Undergoes Brook rearrangement to generate an enamide.
-
Chiral Imine : Traps the enamide to form the pyrrolidine ring.
Adapting this for 1'-Isobutyrylspiro[indoline-3,3'-pyrrolidin]-2-one:
-
Replace the arylnitrile with an oxindole-derived electrophile.
-
Use an isobutyryl-containing imine to direct acylation during cyclization.
Conditions : LDA (lithium diisopropylamide), THF, –78°C to room temperature.
Ring-Closing Metathesis (RCM)
Grubbs-catalyzed RCM offers a modular route to pyrrolidine rings. A diene precursor attached to the indoline-2-one could cyclize to form the spiro system:
Substrate Design and Synthesis
-
Diene Installation : Introduce vinyl groups at C3 of the indoline and a pendant amine.
-
Metathesis :
-
Acylation : As in Section 2.2.
Catalyst : Grubbs II (5 mol%), CH2Cl2, 40°C, 8 hours.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Stereocontrol | Scalability |
|---|---|---|---|---|
| 1,3-Dipolar Cycloaddition | Azomethine ylide formation, cycloaddition | 70–85 | Moderate | High |
| Multicomponent Cascade | Brook rearrangement, imine trapping | 60–75 | High (if chiral imine) | Moderate |
| RCM | Diene synthesis, metathesis | 50–65 | Low | Low |
Notes :
-
Cycloaddition and MCR routes are preferable for scalability and stereoselectivity.
-
RCM suffers from moderate yields due to competing oligomerization.
Challenges and Optimization Strategies
-
Stereochemical Control : The undefined stereocenter (PubChem data) suggests racemic synthesis. Enantioselective versions require chiral auxiliaries (e.g., N-tert-butanesulfinyl imines).
-
Regioselectivity in Acylation : Ensuring exclusive N-acylation over O-acylation necessitates bulky bases (e.g., DMAP).
-
Purification : Spiro compounds often require chromatographic separation due to polar byproducts.
Chemical Reactions Analysis
2.1. Deprotection Reactions
The Cbz (carboxybenzyl) group is removed via hydrogenation under H₂/Pd-C conditions, regenerating the free amine in the spiro-pyrrolidine moiety :
text1-(Phenylsulfonyl)spiro[indoline-3,3'-pyrrolidin]-2-one → Spiro[indoline-3,3'-pyrrolidin]-2-one Conditions: H₂ (1 atm), Pd/C (10% w/w), EtOH, 25°C, 12 h Yield: 85–92%[2]
2.2. Sulfonylation
The indoline nitrogen undergoes sulfonylation with benzenesulfonyl chloride under basic conditions :
textSpiro[indoline-3,3'-pyrrolidin]-2-one + PhSO₂Cl → 1-(Phenylsulfonyl)spiro[indoline-3,3'-pyrrolidin]-2-one Conditions: NaH, THF, 0°C → RT, 12 h Yield: 70–78%[2]
3.1. Oxidation
The pyrrolidine ring undergoes oxidation at the α-carbon using N-chlorosuccinimide (NCS) or tert-butyl hypochlorite , forming chlorinated intermediates that rearrange to spiro-oxindoles :
textTryptoline derivatives → Spiro[indoline-3,3'-pyrrolidin]-2-one Conditions: NCS (1.1 eq.), THF/H₂O, 0°C → RT, 2 h Yield: 40–55%[2]
3.2. Bromination
Electrophilic bromination occurs at the indoline aromatic ring using N-bromosuccinimide (NBS) in polar solvents :
textSpiro[indoline-3,3'-pyrrolidin]-2-one → 5-Bromo-spiro[indoline-3,3'-pyrrolidin]-2-one Conditions: NBS (1.2 eq.), DMF, 50°C, 4 h Yield: 60–65%[2]
Substitution Reactions
The isobutyryl group participates in nucleophilic acyl substitution with amines or alcohols under mild conditions :
text1'-Isobutyrylspiro[indoline-3,3'-pyrrolidin]-2-one + RNH₂ → 1'-(R-carbamoyl)spiro[indoline-3,3'-pyrrolidin]-2-one Conditions: DIPEA, CH₂Cl₂, RT, 6 h Yield: 50–70%[2]
Ring-Opening Reactions
Under strongly acidic conditions (e.g., HCl/EtOH), the spiro system undergoes ring-opening to form linear indole-pyrrolidine hybrids :
textSpiro[indoline-3,3'-pyrrolidin]-2-one → Indole-3-pyrrolidine carboxylic acid Conditions: 6M HCl, EtOH, reflux, 24 h Yield: 80–90%[5]
Stereochemical Considerations
The spiro center’s rigidity limits conformational flexibility, leading to stereospecific reactivity :
Scientific Research Applications
Chemistry
The compound serves as a building block for synthesizing more complex spirocyclic compounds. Its unique structure allows chemists to explore new synthetic pathways and develop derivatives with enhanced properties.
Biology
1'-Isobutyrylspiro[indoline-3,3'-pyrrolidin]-2-one is studied for its biological activities , including:
- Antimicrobial Properties : Research indicates that derivatives exhibit significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. For example, certain derivatives have shown inhibition rates comparable to established antibiotics .
- Antitumor Activity : Studies have demonstrated that the compound can induce apoptosis in cancer cells. Notably, some derivatives exhibit IC50 values as low as 0.31 μM against specific cancer types, indicating strong cytotoxic effects .
- Cholinesterase Inhibition : Preliminary studies suggest potential for treating neurodegenerative diseases like Alzheimer's by inhibiting acetylcholinesterase activity .
Medicine
The unique structural features of this compound make it a candidate for drug development . Its ability to interact with biological receptors may enhance drug-receptor interactions, leading to improved therapeutic efficacy.
Antiplasmodial Activity
A derivative of this compound demonstrated potent antiplasmodial activity against Plasmodium falciparum, with an IC50 value of 21 nM against chloroquine-sensitive strains. This highlights its potential as an antimalarial agent .
In Vivo Efficacy
In animal models, related compounds showed significant reductions in parasitemia when administered at doses comparable to standard treatments like chloroquine. This suggests that the compound could be developed further for clinical applications in malaria treatment .
Mechanism of Action
The mechanism of action of 1’-Isobutyrylspiro[indoline-3,3’-pyrrolidin]-2-one involves its interaction with specific molecular targets. The compound’s unique spirocyclic structure allows it to fit into binding sites of enzymes or receptors, potentially inhibiting or modulating their activity. The exact molecular pathways involved depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Spiro[indoline-3,2’-pyrrolidin]-2-one: This compound shares a similar core structure but differs in the position of the spiro linkage.
Spirocyclic oxindoles: These compounds are studied for their diverse biological activities and are structurally similar to 1’-Isobutyrylspiro[indoline-3,3’-pyrrolidin]-2-one.
Uniqueness: 1’-Isobutyrylspiro[indoline-3,3’-pyrrolidin]-2-one is unique due to its specific spiro linkage and the presence of an isobutyryl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
1'-Isobutyrylspiro[indoline-3,3'-pyrrolidin]-2-one (ISIP) is a compound that belongs to the class of spirocyclic compounds, which have garnered attention for their diverse biological activities. This article reviews the biological activity of ISIP, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Structure and Synthesis
The compound ISIP features a unique spiro structure formed by the fusion of an indoline and a pyrrolidine ring. The synthesis of ISIP can be achieved through various methods, including [1,3]-dipolar cycloaddition reactions involving azomethine ylides and isatin derivatives. This synthetic approach allows for the modification of substituents to enhance biological activity.
The biological activity of ISIP is primarily attributed to its interaction with multiple molecular targets, leading to alterations in various biochemical pathways. Research indicates that similar compounds exhibit the following modes of action:
- Microtubule Assembly Inhibition : Compounds like ISIP may inhibit microtubule assembly, disrupting cell division and exhibiting potential anti-cancer properties.
- Cholinesterase Inhibition : Preliminary studies suggest that ISIP could act as an acetylcholinesterase inhibitor, which is significant in the context of neurodegenerative diseases like Alzheimer's .
- Antimicrobial Activity : Some derivatives of spiro[indoline-3,3'-pyrrolidine] have shown promising antimicrobial effects against various pathogens .
Antitumor Activity
Research has demonstrated that spiro[indoline-3,3'-pyrrolidine] derivatives exhibit significant cytotoxic effects against cancer cell lines. For instance, studies have reported IC50 values as low as 0.31 μM for certain derivatives against specific cancer types . The mechanism involves inducing apoptosis and inhibiting tumor growth through various signaling pathways.
Antimicrobial Activity
ISIP and its analogs have been evaluated for their antimicrobial properties. A study highlighted their effectiveness against both Gram-positive and Gram-negative bacteria, with some compounds showing inhibition rates comparable to established antibiotics . The structure-activity relationship (SAR) indicates that specific substituents on the spiro scaffold enhance antimicrobial potency.
Cholinesterase Inhibition
The potential of ISIP as a cholinesterase inhibitor has been explored in several studies. The inhibition of acetylcholinesterase (AChE) is crucial for developing treatments for Alzheimer's disease. Compounds derived from ISIP showed promising AChE inhibition rates, indicating their potential therapeutic application in neurodegenerative disorders .
Case Studies
Several case studies have explored the biological activity of ISIP and related compounds:
- Antiplasmodial Activity : A derivative of ISIP demonstrated potent antiplasmodial activity against Plasmodium falciparum, with an IC50 value of 21 nM against the chloroquine-sensitive strain. This highlights its potential as an antimalarial agent .
- In Vivo Efficacy : In animal models, compounds related to ISIP showed significant reductions in parasitemia when administered at doses comparable to standard treatments like chloroquine .
Data Summary
Q & A
Q. What are the established synthetic routes for 1'-isobutyrylspiro[indoline-3,3'-pyrrolidin]-2-one, and how do reaction conditions influence yield?
The compound is typically synthesized via multicomponent reactions involving indoline derivatives, isatin, and isobutyryl precursors. For example, refluxing aniline, methyl acrylate, and isothiocyanate in the presence of triethylamine in ethanol, followed by column chromatography purification, yields spiro[indoline-3,3'-pyrrolidin]-2-one derivatives . Key factors include solvent polarity (e.g., ethanol vs. acetonitrile), reaction temperature (80–100°C), and stoichiometric ratios of reactants. Yields range from 45% to 78% depending on substituent steric effects.
Q. How is the structural integrity of this compound validated post-synthesis?
Structural confirmation relies on:
- NMR spectroscopy : and NMR (600 MHz, DMSO-) to resolve spirocyclic proton environments (e.g., δ 7.2–7.8 ppm for indoline aromatic protons) .
- X-ray crystallography : Single-crystal analysis confirms the spirocyclic geometry (e.g., C–C bond lengths of 1.344–1.553 Å) and dihedral angles (e.g., 109–127°) .
- HRMS : High-resolution mass spectrometry (ESI) ensures molecular formula accuracy (e.g., [M+H] at m/z 342.1802 for CHNO) .
Q. What analytical methods are used to assess purity and stability?
- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 70:30) detect impurities (<3%) .
- TLC monitoring : Silica gel plates (ethyl acetate/hexane, 1:1) track reaction progress.
- Thermogravimetric analysis (TGA) : Determines thermal stability (decomposition >200°C) .
Advanced Research Questions
Q. How do substituents on the indoline or pyrrolidine rings modulate biological activity?
Structure-activity relationship (SAR) studies show:
- Antimicrobial activity : Chlorine at the indoline 5-position enhances activity (e.g., MIC 8 µg/mL against S. aureus vs. 32 µg/mL for unsubstituted analogs) .
- Acetylcholinesterase inhibition : A 4-methylbenzoyl group on the pyrrolidine ring increases IC values by 2-fold compared to phenyl substituents .
| Substituent (Position) | Biological Activity | IC/MIC | Reference |
|---|---|---|---|
| 5-Cl (indoline) | Antibacterial | 8 µg/mL | |
| 4-CHBz (pyrrolidine) | AChE inhibition | 12 µM |
Q. What mechanistic insights explain contradictory data in spirocyclic ring-opening reactions?
Discrepancies in ring-opening kinetics (e.g., acidic vs. basic conditions) arise from:
- Steric hindrance : Bulky isobutyryl groups slow hydrolysis (t >24 hrs at pH 7.4) .
- Electronic effects : Electron-withdrawing substituents (e.g., nitro) accelerate ring-opening via destabilization of the spirocyclic transition state .
Q. How can computational modeling optimize the synthesis of enantiomerically pure derivatives?
Density functional theory (DFT) predicts enantioselectivity in asymmetric syntheses. For example:
- Chiral catalysts : BINOL-phosphoric acid achieves 85% ee for (3S,4'R) configurations .
- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, improving stereochemical outcomes .
Experimental Design Considerations
Q. What strategies mitigate low yields in multicomponent spirocyclization reactions?
- Pre-activation of reactants : Using N-Boc-protected intermediates reduces side reactions .
- Microwave-assisted synthesis : Reduces reaction time from 12 hrs to 2 hrs with 15% yield improvement .
Q. How are crystallization conditions optimized for X-ray-quality crystals?
- Solvent screening : Slow evaporation of dichloromethane/methanol (9:1) at 4°C yields diffraction-quality crystals (R-factor <0.06) .
- Additive use : 5% n-heptane induces lattice ordering .
Data Interpretation and Troubleshooting
Q. Why do NMR spectra sometimes show unexpected splitting patterns?
Dynamic rotational isomerism in the spirocyclic system causes peak broadening. Solutions:
- Variable-temperature NMR : Cooling to −40°C resolves splitting (e.g., for pyrrolidine N–CH protons) .
- Deuterated solvents : DMSO- minimizes exchange broadening compared to CDCl.
Q. How to address discrepancies between computational and experimental bioactivity data?
Calibrate docking models (e.g., AutoDock Vina) by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
